![molecular formula C29H35N5O2 B2912279 N-benzyl-N'-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea CAS No. 1116045-33-0](/img/structure/B2912279.png)

N-benzyl-N'-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

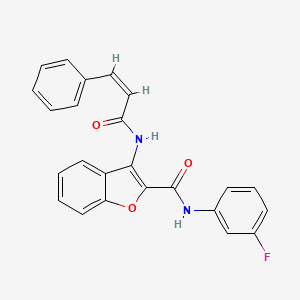

Benzimidazole derivatives are of wide interest because of their diverse biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and imidazole .Chemical Reactions Analysis

Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in form of tabular crystals . It has a molar mass of 118.139 g·mol −1 . Its melting point is 170 to 172 °C .科学的研究の応用

- Application : N-benzimidazol-2yl benzamide analogues were synthesized as allosteric activators of human glucokinase (GK). These compounds significantly increased GK activity in vitro, making them potential candidates for T2D treatment .

- Application : N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea and related compounds could be investigated for their anticancer activity against various cancer cell lines .

- Application : This compound class could be explored for potential use against bacterial, fungal, and parasitic infections .

- Application : Investigating the impact of N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea on relevant pathways may yield insights into neuroprotection or hormonal regulation .

- Application : Assessing the compound’s effects on eye health, such as retinal protection or intraocular pressure modulation, could be valuable .

Allosteric Activation of Glucokinase (GK) for Type-2 Diabetes Therapy

Anticancer Properties

Antimicrobial and Antiparasitic Activity

Neurological and Endocrinological Research

Ophthalmological Applications

Drug Design and Optimization

作用機序

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities . They are known to interact with various targets, including enzymes, receptors, and nucleic acids, depending on their chemical structure .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor sites, or interacting with dna .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways depending on their targets .

Pharmacokinetics

The pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .

Result of Action

The effects of benzimidazole derivatives at the molecular and cellular level can vary widely, depending on their targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly affect the action of a compound .

Safety and Hazards

特性

IUPAC Name |

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-pyrrolidin-1-ylphenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N5O2/c1-2-22-7-11-26(12-8-22)36-28-19-27(31-21-32-28)34-17-13-24(14-18-34)29(35)30-20-23-5-9-25(10-6-23)33-15-3-4-16-33/h5-12,19,21,24H,2-4,13-18,20H2,1H3,(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUZUCYFZLEVFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl](/img/structure/B2912203.png)

![4-chloro-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2912204.png)

![2-[(2,4-Dimethylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2912206.png)

![N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)

![2-(3-fluorophenyl)-2-[N-methyl2-(4-methylphenyl)ethenesulfonamido]acetamide](/img/structure/B2912219.png)